p-(Anisylideneamino)cinnamic acid
Description
Contextualizing Schiff Bases as Cinnamic Acid Derivatives in Chemical Literature
To understand p-(Anisylideneamino)cinnamic acid, one must first appreciate its constituent chemical classes. Schiff bases, also known as imines or azomethines, are compounds characterized by a carbon-nitrogen double bond (C=N). researchgate.net This functional group is typically formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.net Aromatic aldehydes tend to form particularly stable Schiff bases due to an effective conjugation system. researchgate.net These compounds are versatile ligands that can form stable complexes with a wide array of metal ions and are noted for their diverse structural possibilities. researchgate.net
Cinnamic acid and its derivatives are another crucial part of this picture. beilstein-journals.org Cinnamic acid is an aromatic carboxylic acid naturally found in many plants and is characterized by a benzene (B151609) ring attached to an acrylic acid group. nih.gov This structure, with its phenyl ring, double bond, and carboxylic group, offers multiple sites for chemical modification, leading to a vast family of derivatives. nih.govresearchgate.net These derivatives are recognized for a wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, and are also used as building blocks for advanced polymers. beilstein-journals.orgnih.govmdpi.com
This compound emerges at the intersection of these two classes. It is a cinnamic acid derivative where the amino group of 4-aminocinnamic acid has been condensed with p-anisaldehyde to form the characteristic imine linkage of a Schiff base. This combination results in a molecule with a unique electronic and structural profile, ripe for investigation.
Significance of (Anisylideneamino)cinnamic Acid Scaffolds in Advanced Chemical Systems
The structural framework of (Anisylideneamino)cinnamic acid is significant in the development of advanced chemical systems, primarily due to the combined properties of the cinnamic acid and Schiff base moieties.
The cinnamic acid scaffold is a well-established building block in polymer science. researchgate.net Its derivatives can undergo photo-induced E-Z isomerization and [2+2] photocycloaddition, making them valuable for creating light-responsive materials and cross-linked structures in liquid crystal polymer systems. researchgate.net Furthermore, the aromatic and functional groups of cinnamic acids contribute to the synthesis of polymers like polyesters with high thermal and mechanical stability. researchgate.net
The incorporation of the Schiff base (anisylideneamino) linkage introduces further functionality. Schiff base derivatives are explored for their wide range of biological activities and their ability to form stable metal complexes. researchgate.net The cinnamoyl moiety itself is associated with various biological effects, and its derivatives are actively studied for potential use in treating complex diseases. nih.govnih.gov For instance, research into cinnamaldehyde (B126680) Schiff base derivatives has highlighted their diverse applications. researchgate.net The synergy between the photoactive cinnamic acid backbone and the coordinative and biologically relevant Schiff base group makes the (Anisylideneamino)cinnamic acid scaffold a promising candidate for creating multifunctional materials and compounds.
Overview of Key Research Trajectories for this compound
Research involving this compound and related structures generally follows several key trajectories:
Synthesis and Derivatization: A primary research focus is the synthesis of new derivatives. researchgate.net Chemists explore different synthetic methodologies, including environmentally sustainable approaches and advanced catalytic systems, to create novel analogues. beilstein-journals.org This involves modifying the core structure by introducing various substituents onto the aromatic rings or altering the linkage to explore how these changes affect the molecule's properties. nih.govrsdjournal.org
Investigation of Physicochemical Properties: A significant area of study involves characterizing the fundamental properties of these compounds. This includes exploring their behavior in different states, such as their liquid crystalline properties, which are relevant for applications in displays and sensors. The photoresponsive nature of the cinnamate (B1238496) group is also a major point of interest, particularly for developing smart materials. researchgate.net
Exploration of Biological and Pharmacological Activities: Drawing from the known bioactivity of cinnamic acid derivatives, researchers are investigating the potential of (Anisylideneamino)cinnamic acid scaffolds in various biological contexts. beilstein-journals.orgnih.gov Studies often screen these compounds for activities such as antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. nih.govmdpi.comthepharmajournal.com The goal is to understand the structure-activity relationship and identify lead compounds for further development. rsdjournal.org
Development of Advanced Materials: Leveraging the properties of the cinnamic acid backbone, research is directed towards incorporating these Schiff base derivatives into polymers and nanocomposites. researchgate.netmdpi.com This includes creating photoactive polymers, biodegradable elastomers, and functionalized nanomaterials for applications ranging from engineering plastics to biomedical devices. researchgate.net
The table below provides key identification and property data for the subject compound.
Table 1: Properties of this compound| Property | Value |
|---|---|
| CAS Number | 25959-50-6 |
| Molecular Formula | C₁₇H₁₅NO₃ chemeo.comsigmaaldrich.com |
| Molecular Weight | 281.31 g/mol chemeo.com |
| Synonyms | 4-(Anisylideneamino)-cinnamic acid, Cinnamic acid, p-(p-methoxybenzylidene)amino-, 3-(4-([(4-Methoxyphenyl)methylidene]amino)phenyl)-2-propenoic acid chemeo.com |
| Physical State | Crystalline Compound thepharmajournal.com |
Compound Reference Table
The following table lists the chemical compounds mentioned throughout this article.
Structure
3D Structure
Properties
CAS No. |
25959-50-6 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(Z)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H15NO3/c1-21-16-9-4-14(5-10-16)12-18-15-7-2-13(3-8-15)6-11-17(19)20/h2-12H,1H3,(H,19,20)/b11-6-,18-12? |
InChI Key |
UIELBEHBZKVMEI-MGGYQKONSA-N |
SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)O |
Isomeric SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C\C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of P Anisylideneamino Cinnamic Acid
Foundational Condensation Reactions for Schiff Base Formation
The initial and crucial step in the synthesis of p-(anisylideneamino)cinnamic acid is the formation of the Schiff base, which involves the condensation of an aromatic aldehyde with a primary amine. This is followed by a reaction that introduces the cinnamic acid moiety.
Anisaldehyde Condensation with Amines: Mechanistic Considerations
The formation of the characteristic imine or azomethine group (-C=N-) of a Schiff base results from the reaction between an aldehyde or ketone and a primary amine. researchgate.netcabidigitallibrary.orgmdpi.com In the synthesis of this compound, this involves the condensation of p-anisaldehyde with an aminocinnamic acid derivative.
The mechanism of Schiff base formation is a two-step process. researchgate.neteijppr.com The first step is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the aldehyde, which in this case is p-anisaldehyde. This addition forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.netresearchgate.net The reaction is typically reversible and can be catalyzed by either an acid or a base. researchgate.netcabidigitallibrary.org
The second step involves the dehydration of the carbinolamine intermediate to yield the final imine. researchgate.netresearchgate.neteijppr.com The reaction conditions, particularly the pH, must be carefully controlled for optimal imine formation. A pH around 5 is generally most effective. libretexts.org At a higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, hindering its removal as a water molecule. libretexts.org Conversely, at a low pH, the amine reactant becomes protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step. libretexts.org The removal of water as it is formed helps to drive the reversible reaction towards the product. researchgate.net
Theoretical studies have shown that the dehydration of the carbinolamine is the rate-determining step in the formation of the Schiff base. eijppr.com
Subsequent Aldol (B89426) Condensation with Cinnamic Acid Derivatives
Following the formation of the Schiff base from p-anisaldehyde, the cinnamic acid structure is typically introduced. While the direct synthesis of this compound can be achieved by reacting p-anisaldehyde with p-aminocinnamic acid, an alternative and common strategy for synthesizing cinnamic acids and their derivatives is through aldol condensation. quora.comwikipedia.orgyoutube.com
The aldol condensation involves the reaction of an enolate ion with a carbonyl compound. In the context of cinnamic acid synthesis, this often involves the reaction of an aromatic aldehyde (like benzaldehyde) with an acid anhydride (B1165640) (like acetic anhydride) in the presence of a base catalyst, a process known as the Perkin reaction. youtube.com Another variation is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an aliphatic aldehyde or ketone in the presence of a base. thepharmajournal.com
For the synthesis of cinnamic acid derivatives, a Knoevenagel condensation can be employed, where an aromatic aldehyde reacts with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base. thepharmajournal.commdpi.com This method is advantageous as it can be used to produce a variety of substituted cinnamic acids. thepharmajournal.com The reaction proceeds through the formation of a carbanion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated acid. quora.com
Functional Group Transformations and Derivatization
The this compound molecule possesses a carboxylic acid functional group that is a prime target for further chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered properties. Esterification is a common and important derivatization reaction.
Esterification Reactions and Ester Derivative Synthesis
The conversion of the carboxylic acid group of this compound into an ester is a key derivatization strategy. nih.gov Esterification can be achieved through several methods, most commonly by reacting the carboxylic acid with an alcohol in the presence of a catalyst. tjpr.orgsapub.org
A series of cinnamic acid ester derivatives have been synthesized and studied for various applications. nih.gov The choice of alcohol allows for the introduction of different alkyl or aryl groups, leading to a library of ester derivatives with diverse structures. nih.govsapub.org
Table 1: Examples of Synthesized Cinnamic Acid Esters
| Parent Cinnamic Acid | Alcohol | Synthesized Ester |
| Cinnamic Acid | Methanol | Methyl Cinnamate (B1238496) |
| Cinnamic Acid | Ethanol | Ethyl Cinnamate |
| Cinnamic Acid | Propanol | Propyl Cinnamate |
| Cinnamic Acid | Isopropanol | 2-Propyl Cinnamate |
| Cinnamic Acid | Butanol | Butyl Cinnamate |
| Cinnamic Acid | Isobutanol | 2-Butyl Cinnamate |
| Cinnamic Acid | Menthol (B31143) | Menthyl Cinnamate |
| Ferulic Acid | Ethanol | Ethyl Ferulate |
| p-Methoxycinnamic Acid | 2-Ethylhexanol | Octyl Methoxycinnamate |
The esterification of cinnamic acid and its derivatives is typically an acid-catalyzed reaction. Various catalysts can be employed to facilitate this transformation.
Homogeneous Acid Catalysts: Concentrated sulfuric acid is a commonly used and effective catalyst for the Fischer esterification of cinnamic acids with various alcohols. tjpr.orgsapub.orguns.ac.id The reaction is usually carried out by refluxing the mixture of the carboxylic acid, alcohol, and catalyst. tjpr.org
Heterogeneous Acid Catalysts: Solid acid catalysts, such as acidic resins, offer several advantages, including ease of separation from the reaction mixture and the potential for reuse. google.com Porous strongly acidic resin catalysts have been successfully used for the solvent-free synthesis of cinnamic acid esters. google.com Heteropolyacids, like H₆P₂W₁₈O₆₂·24H₂O, both in bulk and supported on silica (B1680970), have also been employed as efficient and reusable catalysts for the direct esterification of cinnamic acids. researchgate.net
Enzymatic Catalysis: Lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B immobilized on acrylic resin), can be used as biocatalysts for the synthesis of cinnamic acid esters. thepharmajournal.com Enzymatic methods are often considered environmentally friendly.
Other Catalytic Systems: Zirconocene triflate has been shown to be a moisture-tolerant Lewis acid catalyst for esterification. nih.gov Palladium-catalyzed reactions, such as the Heck coupling, can also be used to synthesize cinnamic acid esters from aryl halides and acrylates. thepharmajournal.com
To maximize the yield and efficiency of the esterification reaction, several parameters can be optimized.
The key variables influencing the reaction include temperature, catalyst concentration, and the molar ratio of reactants. angolaonline.netresearchgate.net In the Fischer esterification of cinnamic acid with menthol using sulfuric acid as a catalyst, the reaction time is a critical factor, with optimal yields being achieved after several hours of reflux. uns.ac.id For instance, a study on the synthesis of menthyl cinnamate found that a reaction time of 5 hours at 60°C gave the highest yield. uns.ac.id
When using solid acid catalysts in a continuous flow system, the reaction can be optimized by adjusting the flow rate of the reactants through the catalyst bed and the temperature. google.com For heteropolyacid-catalyzed esterifications, studies have investigated the effects of temperature, reaction time, amount of catalyst, and the molar ratio of reactants on the ester yield. researchgate.net
Table 2: Optimization Parameters for Esterification
| Parameter | General Trend for Improved Yield | Reference |
| Temperature | Increasing temperature generally increases reaction rate. | angolaonline.netresearchgate.net |
| Catalyst Concentration | Increasing catalyst concentration can increase the reaction rate up to a certain point. | angolaonline.netresearchgate.net |
| Reactant Molar Ratio | Using an excess of the alcohol can drive the equilibrium towards the ester product. | uns.ac.id |
| Reaction Time | Longer reaction times can lead to higher conversion, but optimization is needed to avoid side reactions. | uns.ac.id |
| Water Removal | Continuous removal of water shifts the equilibrium to favor ester formation. | researchgate.net |
Amidation Reactions and Amide Derivative Synthesis
The conversion of the carboxylic acid moiety of this compound into an amide is a common and significant derivatization strategy. This transformation, known as amidation or N-acylation, involves reacting the parent acid with a primary or secondary amine. beilstein-journals.org However, the direct reaction is often difficult because amines, being basic, tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated" to facilitate the reaction. isca.me This is typically achieved by converting the hydroxyl (-OH) group of the carboxyl function into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. libretexts.orglibretexts.org Various coupling agents and synthetic methods have been developed to achieve this transformation efficiently. beilstein-journals.orgisca.me
Carbodiimides are widely used coupling reagents for amide bond formation due to their high efficiency and mild reaction conditions. N,N′-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) are two of the most common examples. beilstein-journals.orglibretexts.org The general mechanism involves the activation of the carboxylic acid by the carbodiimide. The carboxylate adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate readily reacts with an amine via nucleophilic acyl substitution. The DCC or EDC is eliminated as a urea (B33335) byproduct (dicyclohexylurea or a water-soluble urea derivative, respectively), and the desired amide is formed. libretexts.org
A straightforward, one-pot protocol for the synthesis of phenol (B47542) amides from various hydroxycinnamic acids has been developed using DCC in aqueous acetone (B3395972) at room temperature. mdpi.com This method demonstrates the utility of carbodiimides for creating structurally diverse amides under simple and sustainable conditions. mdpi.com Similarly, EDC has been employed in the continuous flow mechanochemistry synthesis of cinnamic acid amides, a method that allows for scaling up production to the 100-gram scale with yields reported as high as 90%. beilstein-journals.org
Table 1: Carbodiimide Reagents in Cinnamic Amide Synthesis
| Reagent | Name | Key Features | Reference |
|---|---|---|---|
| DCC | N,N′-Dicyclohexylcarbodiimide | Effective for one-pot synthesis at room temperature; byproduct (DCU) is insoluble. | mdpi.com |
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot procedures for the synthesis of cinnamic amides have been developed, bypassing the need to isolate reactive intermediates like acid chlorides. rsc.orgnih.gov
One common approach involves the use of thionyl chloride (SOCl₂) to activate the carboxylic acid in situ. rsc.orgresearchgate.net The thionyl chloride converts the carboxylic acid to a highly reactive acyl chlorosulfite intermediate or the corresponding acid chloride, which is then immediately treated with an amine to yield the amide. libretexts.orgrsc.org This method is robust and has been used for the synthesis of secondary and tertiary amides, even with sterically hindered amines and on an industrial scale. rsc.orgresearchgate.net
Other activating agents used in one-pot amidation of cinnamic acids include:
Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP reagent) : Used to condense hydroxycinnamic acids with amines like 4-aminoantipyrine (B1666024). isca.me
Phosphorus trichloride (B1173362) (PCl₃) : Serves as an effective reagent for amidation. nih.gov
Hypervalent iodine(III) reagents : Provide another pathway for amide synthesis. nih.gov
1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA) : Used in mechanochemical (solvent-free) conditions to form an active acid fluoride (B91410) intermediate, which is then converted to the amide in good yield. nih.gov
Table 2: Selected One-Pot Amidation Methods for Cinnamic Acids
| Activating Agent | Intermediate | Key Advantages | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Acyl Chloride | High yields, applicable to hindered amines, scalable. | rsc.orgresearchgate.net |
| BOP Reagent | Activated Ester | Effective for condensing with specific amines. | isca.me |
| TFEDMA | Acyl Fluoride | Solvent-free (mechanochemical), good for gram-scale operations. | nih.gov |
The formation of an amide from an activated carboxylic acid derivative is a classic example of a nucleophilic acyl substitution reaction. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a general two-step mechanism known as the addition-elimination mechanism. masterorganicchemistry.com
Nucleophilic Addition : The reaction begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the activated carboxylic acid (e.g., an acid chloride or an O-acylisourea intermediate). This breaks the carbon-oxygen π-bond and forms a tetrahedral alkoxide intermediate. libretexts.orgbyjus.com
Elimination of the Leaving Group : In the second step, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the leaving group (e.g., a chloride ion or dicyclohexylurea) is expelled. libretexts.org A final deprotonation step from the nitrogen atom yields the stable amide product. byjus.com
The reactivity of the carboxylic acid derivative is crucial; a better leaving group results in a faster reaction. libretexts.org Amides themselves are the least reactive of the carboxylic acid derivatives towards further nucleophilic acyl substitution because the amide group is stabilized by resonance, giving the C-N bond significant double-bond character, and the amide anion (NH₂⁻) is a very poor leaving group. byjus.com
Electrophilic Substitution on Aromatic Rings for Further Functionalization
The structure of this compound contains two aromatic rings that can be functionalized through electrophilic aromatic substitution, although their reactivity differs. nih.gov
The Anisylidene Ring : This ring, derived from p-anisaldehyde, contains a strongly activating methoxy (B1213986) (-OCH₃) group. The methoxy group is an ortho, para-director, meaning it will direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. Due to steric hindrance from the imine linkage, substitution is most likely to occur at the position ortho to the methoxy group.
Therefore, further functionalization via reactions like nitration, halogenation, or Friedel-Crafts reactions would be directed to the ortho positions relative to the imine nitrogen on the cinnamic acid ring and the ortho position relative to the methoxy group on the anisylidene ring.
Advanced Synthetic Approaches
Strategies for Enhancing Reaction Yields and Selectivity
Several strategies have been implemented to improve the synthesis of cinnamic acid amides and other derivatives, focusing on yield, selectivity, and sustainability. mdpi.com
Mechanochemistry : Performing reactions under solvent-free or low-solvent conditions using mechanical force (e.g., ball milling) can lead to higher yields and a significantly improved environmental profile. The amidation of cinnamic acid using TFEDMA is an example of a mechanochemical approach that proceeds in good yield. nih.gov
Flow Chemistry : Continuous flow synthesis, where reactants are pumped through a reactor, allows for precise control over reaction parameters like temperature and time. This can lead to higher yields and safer handling of reactive intermediates. The use of EDC in a continuous flow system to produce 100-gram quantities of cinnamic amides with 90% yield highlights the power of this technique for large-scale production. beilstein-journals.org
Optimized One-Pot Protocols : Developing facile one-pot procedures that operate under mild conditions, such as at room temperature, can enhance yields and simplify purification. The protocol using equimolar amounts of DCC, an amine, a hydroxycinnamic acid, and sodium bicarbonate in aqueous acetone is designed to be less laborious, safer, and more sustainable than traditional methods. mdpi.com
Novel Activating Agents : The development of new and efficient coupling reagents or promoters can shorten reaction times and improve yields. The use of polyphosphoric acid (PPA) to promote the direct aldol condensation of amides for cinnamide synthesis is one such example of an efficient methodology. mdpi.com
These advanced strategies facilitate the synthesis of diverse libraries of this compound derivatives for further study. mdpi.com
Stereochemical Control in Synthesis (e.g., E/Z Isomerism)
The molecular structure of this compound possesses two key features where stereoisomerism can arise: the carbon-carbon double bond of the cinnamic acid moiety and the carbon-nitrogen double bond (imine) of the Schiff base. Control over the geometry of these bonds, specifically the E/Z configuration, is a critical aspect of its synthesis.
The geometry of the cinnamic acid precursor is typically the primary determinant of the stereochemistry of the alkene in the final product. Cinnamic acids can exist as two geometric isomers: the E-form (trans) and the Z-form (cis). nih.gov Commercially available cinnamic acid is predominantly the more stable E-isomer. nih.gov Therefore, syntheses that utilize standard trans-cinnamic acid will yield the E-alkene isomer of this compound.
The synthesis of the less common Z-isomer requires specific strategies. One approach is the photochemical isomerization of the E-isomer to the Z-isomer. researchgate.net Irradiation, for instance with UV light, can induce this transformation, although it often results in a photostationary state containing a mixture of both isomers, necessitating subsequent purification. researchgate.netrsc.org The rational design and synthesis of Z-cinnamic acids have been explored as a strategy for creating new materials, such as matrices for mass spectrometry, highlighting the distinct properties of the Z-isomer. nih.gov
The imine or azomethine group (-CH=N-) formed during the condensation of p-aminocinnamic acid and p-anisaldehyde can also exhibit E/Z isomerism. The formation of the Schiff base is a reversible reaction that typically proceeds through a carbinolamine intermediate, followed by dehydration, which can be catalyzed by either acid or base. scispace.comiosrjournals.org The stereochemical outcome at the imine bond is influenced by the reaction conditions. In many standard syntheses, the E-isomer is thermodynamically more stable and is therefore the major product. Achieving selective synthesis of the Z-imine isomer would require specific methodologies, such as stereocontrolled strategies that might involve chiral auxiliaries or specific catalytic systems, though this is less commonly documented for this specific compound compared to more complex systems. researchgate.net
Purification Techniques in Synthetic Protocols (e.g., Recrystallization, Chromatography)
The purification of this compound is a crucial step to remove unreacted starting materials, such as p-aminocinnamic acid and p-anisaldehyde, as well as any by-products formed during the synthesis. The most common techniques employed are recrystallization and column chromatography. researchgate.net
Recrystallization is a widely used method for purifying solid compounds based on differences in solubility. bartleby.com The choice of solvent is critical for effective purification. An ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. bartleby.comquizlet.com For cinnamic acid and its derivatives, various solvent systems have been proven effective. For instance, trans-cinnamic acid itself can be effectively recrystallized from water or mixed solvent systems like methanol/water or ethanol/water. quizlet.comlibretexts.org Given that this compound is a crystalline solid, a similar approach is applicable. iosrjournals.org The process involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities are left behind in the mother liquor. bartleby.comyoutube.com The purified crystals are then collected by filtration. youtube.com
Column chromatography is another powerful technique for purification, particularly for separating mixtures that are difficult to resolve by recrystallization or for isolating products from reactions that did not go to completion. sapub.org This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) as a mobile phase (solvent) passes through the column. In the context of purifying cinnamic acid derivatives, column chromatography has been used to separate esters from unreacted acids and alcohols. sapub.org For this compound, a similar protocol could be developed. A solvent system would be selected (e.g., a mixture of hexane (B92381) and ethyl acetate) that allows the target compound to move down the column at a different rate than the impurities. The separation can be monitored by techniques like Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. sapub.org
The table below summarizes common purification techniques applicable to this compound, based on established methods for related compounds.
Computational Chemistry and Theoretical Modeling of P Anisylideneamino Cinnamic Acid
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as molecules. dergipark.org.tr Calculations for Schiff bases and cinnamic acid derivatives are frequently performed using the B3LYP functional, often combined with basis sets like 6-311++G(d,p), to accurately model their properties. nih.govscielo.org.mx
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For p-(Anisylideneamino)cinnamic acid, DFT calculations, typically at the B3LYP/6-311++G(d,p) level, are used to predict key structural parameters. nih.govscielo.org.mx
The optimized structure would reveal the planarity of the molecule, which is influenced by the conjugated π-system extending from the anisole (B1667542) ring, through the azomethine bridge (–CH=N–), to the cinnamic acid moiety. The trans configuration across both the C=C double bond of the cinnamic acid tail and the C=N imine bond is generally expected to be the most stable. Key predicted bond lengths and angles for the core functional groups are essential for understanding the molecule's geometry.
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=N (imine) | ~1.28 - 1.30 Å |
| C=C (propenoic) | ~1.34 - 1.36 Å | |
| C=O (carboxyl) | ~1.21 - 1.23 Å | |
| C-O (ether) | ~1.36 - 1.38 Å | |
| Bond Angle | C-N=C (imine) | ~119° - 122° |
| C-C=C (propenoic) | ~125° - 128° | |
| Dihedral Angle | C-C-N=C | ~180° (trans) |
Note: These values are representative and based on DFT studies of similar aromatic Schiff bases and cinnamic acid derivatives.
Conformational analysis is performed to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For this compound, rotation around single bonds, such as the C-C bond between the phenyl ring and the carboxylic group or the C-N bond, gives rise to different conformers. scielo.org.mxmdpi.com
Studies on cinnamic acid itself show that it can exist in s-cis and s-trans conformations, with the relative stability often being influenced by substitution and solvent effects. scielo.org.mx For the target molecule, computational scans of the potential energy surface by systematically rotating key dihedral angles would identify the global energy minimum, which corresponds to the most stable conformer. This conformer is crucial as it is the most populated state and its properties are typically compared with experimental data. mdpi.com The trans-isomer across the C=N bond is generally more stable in such Schiff bases. nih.gov
Vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. Following geometry optimization, these calculations are performed at the same level of theory. The results provide the frequencies of the normal modes of vibration, which correspond to specific bond stretches, bends, and torsions within the molecule.
For this compound, DFT calculations can predict the characteristic vibrational frequencies. These theoretical spectra are often scaled by a small factor to correct for anharmonicity and achieve better agreement with experimental data. scielo.org.mx
Table 2: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3500 - 3700 (monomer) |
| C=O Stretch | Carboxylic Acid | ~1720 - 1750 |
| C=N Stretch | Imine/Azomethine | ~1620 - 1640 |
| C=C Stretch | Alkene & Aromatic | ~1580 - 1610 |
| C-O-C Asymmetric Stretch | Anisole Ether | ~1240 - 1260 |
| C-O-C Symmetric Stretch | Anisole Ether | ~1020 - 1040 |
Note: Values are based on typical DFT results for analogous compounds. Experimental values, especially for O-H and C=O stretches, can be significantly different due to intermolecular hydrogen bonding in the solid state.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO represents the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable and will exhibit higher chemical reactivity. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich anisole and aminocinnamic acid rings, while the LUMO is likely distributed over the conjugated backbone, including the azomethine group and the propenoic acid moiety. DFT calculations provide quantitative values for these energies and visualize the orbital distributions. researchgate.net
Table 3: Predicted Frontier Orbital Energies
| Parameter | Predicted Energy (eV) |
| E(HOMO) | ~ -5.8 to -6.2 |
| E(LUMO) | ~ -2.0 to -2.4 |
| HOMO-LUMO Gap (ΔE) | ~ 3.6 to 4.0 |
Note: These are representative values based on DFT calculations for similar aromatic Schiff bases. The exact values depend on the specific functional and basis set used.
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for confirming molecular structures and assigning experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov
Calculations are typically performed on the optimized geometry of the most stable conformer. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted shifts for this compound can be compared with experimental data to validate the computed structure. Proton NMR chemical shifts are often more discriminating than carbon shifts for identifying specific isomers or conformers. scielo.org.mx
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution in a molecule, translating the complex wavefunction into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.de This method investigates charge transfer, hyperconjugative interactions, and the hybridization of atoms. researchgate.netacs.org
For this compound, NBO analysis can quantify the delocalization of electron density from the electron-donating methoxy (B1213986) group (-OCH₃) and the nitrogen lone pair into the aromatic and conjugated systems. researchgate.net It calculates the natural atomic charges on each atom, revealing the electrophilic and nucleophilic sites. For instance, the imine carbon is expected to be an electrophilic center, while the nitrogen and oxygen atoms will be nucleophilic centers. The analysis also confirms the hybridization of atoms, such as the sp² character of the carbons in the double bonds and aromatic rings. uni-muenchen.de
Solvent Effects Modeling (e.g., IEF-PCM model)
The study of solvent effects is critical for understanding the behavior of this compound in solution. The Polarizable Continuum Model (PCM) is a widely used method to account for these effects by representing the solvent as a continuous, polarizable medium. gaussian.comnctu.edu.tw The solute is placed within a cavity in this medium, and the model calculates the mutual polarization between the solute and the solvent. gaussian.comnctu.edu.tw
A prominent variant of this model is the Integral Equation Formalism PCM (IEF-PCM). gaussian.compyscf.org The IEF-PCM method is the default SCRF (Self-Consistent Reaction Field) method in quantum chemistry software packages like Gaussian. gaussian.comnctu.edu.tw It defines the solute cavity using a series of overlapping spheres. gaussian.comnctu.edu.tw This approach is noted for creating a continuous surface charge that ensures the robustness of the reaction field calculations. gaussian.com The IEF-PCM model can be employed to accurately assess how different solvents influence the molecular properties of the compound. researchgate.net For instance, theoretical assessments of related molecules have utilized the PCM model to investigate solvent effects on their structure and properties. researchgate.net The model's calculations can be made self-consistent with the solute's electrostatic potential, which is generated from its computed electron density, providing a more accurate representation of the solvent-solute interactions. nctu.edu.tw
Computational protocols for similar organic acids have involved calculating the Gibbs free energy for dissociation reactions using the IEF-PCM model to determine acidity indices in specific solvents. researcher.life This highlights the model's utility in predicting chemical properties in solution. The SMD (Solvation Model Density) variation of IEF-PCM is often the recommended choice for computing the Gibbs free energy (ΔG) of solvation. gaussian.com
Molecular Docking and Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein. ajpp.in This method is instrumental in studying the potential interactions of this compound with biological targets. The process involves sampling various conformations of the ligand within the binding site of a protein and then ranking these conformations using a scoring function. ajpp.in
For derivatives of cinnamic acid, molecular docking studies have been performed to identify potential biological targets and elucidate interaction mechanisms. nih.govnih.gov In such studies, the three-dimensional structure of the ligand is generated, and charges are added before docking it into the defined binding site of a receptor. nih.gov The binding sites are often identified based on the location of co-crystalized ligands or functionally significant residues in the protein structure. nih.gov
Studies on cinnamic acid derivatives have shown favorable interactions with various enzymes, suggesting that these compounds can bind to multiple targets. nih.govresearchgate.net The insights gained from these docking studies help in understanding the structural requirements for biological activity. researchgate.net
Ligand-Protein Binding Affinity Predictions and Scoring Functions
A critical aspect of molecular docking is the prediction of ligand-protein binding affinity, which is quantified using scoring functions. ajpp.in These functions estimate the strength of the non-covalent interactions between the ligand and the protein target. After generating multiple possible binding poses (docking solutions), they are typically rescored using several different scoring functions to improve the accuracy of the prediction. nih.govresearchgate.net
Commonly used scoring functions in studies of cinnamic acid derivatives include GoldScore, ChemScore, and the Astex Statistical Potential (ASP). nih.govresearchgate.net A consensus scoring approach, where results from multiple scoring functions are aggregated, is often employed to select the most probable binding mode. nih.gov The binding affinity values, often expressed in kcal/mol, indicate the stability of the ligand-protein complex. For example, in studies of cinnamic acid derivatives with various enzyme receptors, binding affinity values have been calculated to rank potential interactions. nih.gov
The binding affinities are correlated with the structural features of the ligands. nih.gov For instance, derivatives with larger, bulkier substituents may show higher binding affinities due to increased hydrophobic interactions and better steric fit within the enzyme's active site. nih.gov
Below is a table summarizing scoring functions used in the analysis of related compounds.
| Scoring Function | Purpose |
| GoldScore | Estimates the binding affinity and considers factors like hydrogen bonding and van der Waals interactions. nih.govresearchgate.net |
| ChemScore | Calculates binding energy by summing up terms for hydrogen bonding, lipophilic interactions, and rotational entropy. nih.govresearchgate.net |
| ASP (Astex Statistical Potential) | A knowledge-based potential that evaluates the statistical likelihood of observed atom-atom contacts in protein-ligand complexes. researchgate.net |
| CHEMPLP | A scoring function used for primary docking to efficiently sample and score ligand conformations. nih.gov |
Identification of Key Binding Sites and Interaction Modes (e.g., Hydrogen Bonding, π-Interactions)
Molecular docking not only predicts binding affinity but also reveals the specific interactions that stabilize the ligand within the protein's binding site. nih.gov These weak intermolecular interactions are crucial for molecular recognition and the stability of the ligand-target complex. nih.govjchr.org
For cinnamic acid and its derivatives, docking studies have identified several key interaction modes:
Hydrogen Bonding: The topological polar surface area of a molecule is strongly correlated with its hydrogen bonding capacity. ajpp.in The presence of hydroxyl, methoxy, and carboxylic acid groups in cinnamic acid derivatives allows for the formation of hydrogen bonds with amino acid residues in the active site of a protein. ajpp.innih.gov These interactions are critical for the orientation and stability of the ligand. nih.gov
Hydrophobic Interactions: These interactions, including π-π stacking, π-alkyl, and π-sigma interactions, play a significant role in binding. jchr.org The phenyl rings in this compound can form favorable hydrophobic and π-based interactions with nonpolar residues of the target protein. nih.gov Optimized hydrophobic interactions can enhance the binding affinity and biological activity of the complex. nih.gov
Electrostatic Interactions: These forces also contribute to the stability of the ligand-receptor complex. ajpp.in
Docking results for related compounds have shown interactions with functionally important amino acid residues within the binding pockets of various receptors. nih.gov The analysis of these interactions helps in building a pharmacophore model, which describes the essential structural features required for binding to a specific receptor. nih.gov
The following table details the types of intermolecular interactions that are computationally analyzed.
| Interaction Type | Description | Potential Residues Involved |
| Conventional Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like O, N) and another nearby electronegative atom. jchr.org | Asp, Glu, Ser, Thr, Asn, Gln |
| π-π Stacking | A non-covalent interaction between aromatic rings. jchr.org | Phe, Tyr, Trp, His |
| π-Alkyl | An interaction between a π system (aromatic ring) and an alkyl group. jchr.org | Ala, Val, Leu, Ile, Met |
| π-Cation | An electrostatic interaction between a π system and an adjacent cation. jchr.org | Lys, Arg |
| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules. jchr.org | All amino acids |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its interactions with the protein and surrounding solvent molecules.
For complexes involving cinnamic acid derivatives, MD simulations have been used to analyze the stability of the predicted binding modes. researchgate.net In these simulations, the ligand-protein complex is placed in a simulated solvent environment, and the system's trajectory is calculated over a period of time. researchgate.net The analysis of these trajectories can reveal the frequency and duration of specific interactions, such as hydrogen bonds, with residues in the binding site. researchgate.net This helps to confirm the stability of the interactions predicted by docking and to understand how solvent molecules may mediate or compete with these interactions. Such simulations are computationally intensive, involving steps like energy minimization, heating, and equilibration before the final production run. researchgate.net
Investigation of Biological Activity Mechanisms and Molecular Interactions
Antioxidant Activity: Mechanistic Elucidation
The antioxidant capabilities of cinnamic acid derivatives, including p-(Anisylideneamino)cinnamic acid, are a subject of significant scientific interest. The mechanisms underlying this activity are multifaceted and are intrinsically linked to the molecule's structure.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging capacity of antioxidant compounds. mdpi.commdpi.com In this assay, the stable DPPH radical, which has a characteristic deep violet color in solution, is reduced by an antioxidant to the non-radical form, DPPH-H, resulting in a color change to yellow. mdpi.com The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging potential of the antioxidant. mdpi.comnih.gov
For cinnamic acid and its derivatives, the primary mechanism of DPPH radical scavenging is hydrogen atom transfer (HAT). mdpi.comnih.gov The antioxidant molecule donates a hydrogen atom to the DPPH radical, thereby neutralizing it. The efficiency of this process is largely dependent on the bond dissociation enthalpy of the hydrogen-donating group. While cinnamic acid itself demonstrates some antioxidant activity, its capacity to scavenge free radicals is considered relatively low. umpr.ac.id The introduction of substituents on the phenyl ring can significantly modulate this activity.
Lipid peroxidation is a detrimental chain reaction initiated by free radicals that damages cell membranes and other lipid-containing structures. Antioxidants can interrupt this process by scavenging the chain-propagating peroxyl radicals. Cinnamic acid derivatives have been shown to inhibit lipid peroxidation, and this activity is influenced by their chemical structure. nih.govnih.gov The effectiveness of these compounds in a lipid environment is also related to their lipophilicity. core.ac.uk
Structural modifications to the cinnamic acid scaffold are a key strategy for enhancing its antioxidant properties. umpr.ac.id Research has shown that the antioxidant activity of cinnamic acid derivatives is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring. mdpi.comcore.ac.ukresearchgate.net
The presence of an electron-donating methoxy group, as in p-methoxycinnamic acid, can increase the stability of the aryloxy radical formed after hydrogen abstraction, leading to a higher radical scavenging effect. mdpi.com Generally, increasing the number of hydroxyl groups on the phenyl ring enhances antioxidant activity. core.ac.ukresearchgate.net For instance, caffeic acid (with two hydroxyl groups) and ferulic acid (with one hydroxyl and one methoxy group) typically exhibit stronger antioxidant activity than p-coumaric acid (with one hydroxyl group) or cinnamic acid itself. researchgate.netnih.gov The presence of an ortho-dihydroxy (catechol) group is particularly important for high antioxidant activity. core.ac.uk
Modification of the carboxylic acid group, such as through amidation, can also impact antioxidant potential. umpr.ac.idnih.gov For example, the synthesis of (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one from cinnamic acid resulted in a compound with greater antioxidant activity than the parent acid. umpr.ac.id
Below is a table summarizing the antioxidant activity of various cinnamic acid derivatives based on DPPH radical scavenging assays, as indicated by their IC50 values (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |
| Cinnamic acid | Relatively low activity | umpr.ac.id |
| (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one | More significant than cinnamic acid | umpr.ac.id |
| Compound 5c (ester derivative of cinnamic acid and benzenediol) | 56.35 µg/ml | ssru.ac.th |
| Compound 5a (ester derivative of cinnamic acid and benzenediol) | 26.10 mg/ml | ssru.ac.th |
| Compound 5b (ester derivative of cinnamic acid and benzenediol) | 47.90 mg/ml | ssru.ac.th |
Antimicrobial Activity: Mechanistic Insights
This compound and related Schiff bases of cinnamic acid are being investigated for their potential to inhibit the growth of various microorganisms. The antimicrobial action of these compounds is often attributed to their ability to interfere with essential cellular structures and functions.
Cinnamic acid and its derivatives exhibit broad-spectrum antimicrobial activity against both bacteria and fungi. mdpi.comnih.govmdpi.com The antimicrobial mechanism is thought to involve multiple cellular targets. One proposed mechanism is the disruption of the plasma membrane, leading to increased permeability and leakage of intracellular components. nih.govmdpi.com Damage to nucleic acids and proteins, as well as the induction of intracellular reactive oxygen species, have also been suggested as contributing factors to their antimicrobial effects. nih.gov
In fungi, a specific target that has been identified is benzoate (B1203000) 4-hydroxylase, an enzyme involved in aromatic detoxification. nih.gov However, since this enzyme is not present in prokaryotes, other targets must be involved in the antibacterial activity of cinnamic acids. nih.gov For some synthetic cinnamides, interaction with ergosterol (B1671047) in the fungal plasma membrane and interference with the cell wall have been identified as mechanisms of action. nih.govmdpi.com In bacteria, the synthesis of peptidoglycan, a crucial component of the cell wall, is a potential target for antimicrobial agents. bohrium.com Molecular docking studies have suggested that histone deacetylases like caHOS2 and caRPD3 in Candida albicans and saFABH, an enzyme involved in fatty acid synthesis in Staphylococcus aureus, could be likely targets for certain cinnamic acid derivatives. mdpi.com
The antimicrobial potency of cinnamic acid derivatives can be enhanced through structural modifications. For example, the introduction of specific substituents on the phenyl ring or the conversion of the carboxylic acid group to an amide or ester can lead to more effective antimicrobial agents. mdpi.comnih.govnih.gov
A key mechanism of antimicrobial action for cinnamic acid and its derivatives is the disruption of cell membrane integrity. nih.gov This can lead to a cascade of detrimental effects, including depolarization of the cell membrane, a decrease in intracellular pH, and loss of intracellular ATPase activity. nih.gov Studies on colistin-resistant Acinetobacter baumannii have shown that cinnamic acid compounds can increase membrane permeability, causing the release of intracellular components. researchgate.net Morphological changes such as cell rupture, shrinkage, and wrinkling have been observed in bacteria exposed to these compounds, providing visual evidence of cell membrane damage. nih.govresearchgate.net
Anti-inflammatory Pathways and Modulation
Cinnamic acid and its analogues are recognized for their anti-inflammatory properties, which are attributed to their ability to modulate complex signaling pathways and the production of inflammatory mediators. ui.ac.idresearchgate.net These compounds can influence inflammatory responses by inhibiting the expression of pro-inflammatory cytokines. ui.ac.id For instance, certain cinnamic acid derivatives have been shown to significantly attenuate the overexpression of cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). ui.ac.id
The mechanism often involves the modulation of critical inflammatory signaling pathways. One such pathway is the nuclear factor-kappa B (NF-κB) pathway, a primary regulator of the inflammatory response. mdpi.com By down-regulating the expression of NF-κB, these compounds can suppress the transcription of various pro-inflammatory genes. mdpi.com Furthermore, the anti-inflammatory effects of cinnamic acid derivatives are linked to their antioxidant activity, which helps in mitigating the oxidative stress that often accompanies inflammation. nih.gov Studies have demonstrated that these compounds can modulate enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key players in the inflammatory cascade. mdpi.comnih.gov This modulation of multiple targets within the inflammatory network underscores the potential of cinnamic acid derivatives as anti-inflammatory agents. mdpi.comnih.gov
Enzyme Inhibition Studies: Specific Molecular Targets
The structure of cinnamic acid, characterized by a phenyl ring attached to an acrylic acid moiety, serves as a versatile scaffold for designing enzyme inhibitors. mdpi.com Modifications to the phenyl ring, the α,β-unsaturated bond, or the carboxylic acid group can significantly influence the compound's inhibitory activity against various enzymes.
α-Glucosidase inhibitors play a crucial role in managing post-prandial hyperglycemia by delaying carbohydrate digestion. Cinnamic acid and its derivatives have been identified as potential inhibitors of this enzyme. Studies on various derivatives have shown that structural modifications are critical for inhibitory potency.
For example, research on a series of cinnamamide (B152044) derivatives revealed that they all exhibited higher α-glucosidase inhibitory activity than the parent cinnamic acid. ui.ac.id The substitution of the carboxylic acid with an amide group was found to alter the activity, with factors like the bulkiness and chain length of the amine substituents influencing the inhibitory effect. ui.ac.id Kinetic analyses have shown that different derivatives can act through various mechanisms, including mixed or non-competitive inhibition. For instance, while some derivatives like ferulic acid and isoferulic acid inhibit intestinal sucrase in a mixed-type manner, caffeic acid acts as a non-competitive inhibitor. This highlights the potential to fine-tune the molecular structure to develop effective α-glucosidase inhibitors.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) signaling pathway, making it a significant target for the development of therapeutics for diabetes and obesity. Natural products, including cinnamic acid derivatives, are being explored as a source of PTP1B inhibitors.
In vitro studies have evaluated the inhibitory activity of various cinnamic acid derivatives against PTP1B. Research has shown that the presence and position of hydroxyl groups on the phenyl ring can be important for activity. mdpi.com For example, o-hydroxycinnamic acid and p-hydroxycinnamic acid have demonstrated potent PTP1B inhibition. Kinetic analysis has revealed that these compounds can inhibit PTP1B in a non-competitive manner. The inhibition mechanism may also involve allosteric sites, where binding occurs at a location other than the active catalytic site, a strategy that can offer greater selectivity. The potential of these compounds to act synergistically with other agents has also been noted, suggesting a multifaceted approach to PTP1B inhibition.
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis. mdpi.com Inhibition of DPP-IV is an established therapeutic strategy for type 2 diabetes mellitus. Food-derived peptides and other natural compounds are being investigated as sources of DPP-IV inhibitors.
Cinnamic acid derivatives have emerged as potential non-peptide inhibitors of DPP-IV. mdpi.com The inhibition of DPP-IV by these compounds helps to prolong the action of incretins, leading to improved insulin secretion and glucose control. The structure of the cinnamic acid derivative is key to its inhibitory activity, with molecular docking simulations helping to understand the competitive binding behavior at the enzyme's active site. mdpi.com
Ectonucleoside triphosphate diphosphohydrolases (ENTPDases) and ATPases are involved in regulating purinergic signaling by hydrolyzing extracellular nucleotides. Inhibition of these enzymes is a potential therapeutic strategy for conditions involving metabolic stress. A specific cinnamic acid derivative, N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide (KAD-7), has been studied for its inhibitory potential against both ATPase and ENTPDase.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. Given the limitations of current drugs, there is ongoing research to develop new cholinesterase inhibitors, with cinnamic acid derivatives being one area of focus.
Several series of cinnamic acid derivatives have been synthesized and evaluated for their ability to inhibit both AChE and BChE. mdpi.com These studies have shown that modifications to the cinnamic acid structure can yield compounds with potent and sometimes selective inhibitory activity. For example, certain N-benzyl pyridinium (B92312) derivatives of cinnamic acid were highly selective for AChE, while others showed strong inhibition of BuChE. mdpi.com Kinetic studies have revealed that the mechanism of inhibition can be of a mixed type, indicating interaction with both the catalytic and peripheral sites of the enzyme.
Modulation of Cellular Signaling Pathways
Effects on Glucose Uptake and Insulin Sensitivity Mechanisms
Research indicates that derivatives of cinnamic acid, a parent compound to this compound, can influence glucose metabolism and insulin sensitivity. Studies on cinnamic acid itself have shown its potential to improve glucose tolerance and stimulate insulin secretion. researchgate.net Furthermore, certain derivatives have been found to enhance glucose uptake in muscle tissues, a critical aspect of maintaining glucose homeostasis. researchgate.net
In studies involving 3T3-L1 adipocytes, a common model for studying insulin resistance, derivatives of cinnamic acid have demonstrated the ability to restore insulin sensitivity. dntb.gov.ua For instance, treatment with specific cinnamic acid derivatives led to a significant increase in insulin-stimulated glucose uptake in insulin-resistant cells. nih.gov This restoration of a proper insulin response highlights the potential of these compounds to counteract insulin resistance at a cellular level. dntb.gov.ua The mechanism for this appears to be linked to an increase in the number of mitochondria and the expression levels of genes encoded by mitochondrial DNA. dntb.gov.ua While direct studies on this compound are limited, the broader research on related cinnamic acid derivatives suggests a promising area for investigation into its specific effects on glucose uptake and insulin signaling pathways.
Interactions with Pancreatic β-Cell Functionality
The function of pancreatic β-cells is crucial for insulin secretion and blood glucose regulation. nih.gov Research has explored the effects of cinnamic acid and its derivatives on these cells. Some derivatives, such as p-methoxycinnamic acid, have been shown to enhance insulin secretion from pancreatic β-cells. nih.govresearchgate.net This stimulatory effect on insulin release is a key factor in the potential anti-diabetic properties of these compounds. nih.gov
A combination of nicotinamide (B372718) and cinnamic acid has been observed to protect pancreatic β-cells from apoptosis (programmed cell death) and improve insulin secretion in an animal model. nih.govnih.gov This cocktail was found to upregulate the expression of proteins involved in cell survival and insulin signaling pathways, such as ERK1/2. nih.govnih.gov Furthermore, some studies have indicated that cinnamic acid derivatives can regulate the expression of genes involved in lipid metabolism within pancreatic β-cells, which is important as lipid accumulation can impair β-cell function. researchgate.net These findings suggest that compounds structurally related to this compound could positively influence pancreatic β-cell health and function.
Influence on Glycation and Glycosylation Product Formation
Glycation is a non-enzymatic reaction between sugars and proteins or lipids that can lead to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the complications of diabetes. nih.gov Cinnamic acid and its derivatives have been investigated for their ability to inhibit this process.
In a study using a bovine serum albumin (BSA)/fructose system, cinnamic acid and its derivatives were shown to significantly inhibit the formation of AGEs. nih.govmdpi.com Cinnamic acid itself was the most potent inhibitor among the tested compounds, reducing AGE formation by approximately 63.36% at a concentration of 1 mM. mdpi.comresearchgate.net These compounds also reduced the levels of fructosamine, an early marker of glycation, and N(ɛ)-(carboxymethyl)lysine (CML), a major AGE. nih.govmdpi.com The inhibitory effect of these compounds on protein glycation suggests they may help in preventing AGE-mediated diabetic complications. nih.gov The data also indicates that the presence of hydroxyl or methoxy groups on the cinnamic acid structure can influence the anti-glycation activity. mdpi.comresearchgate.net
Table 1: Inhibitory Effects of Cinnamic Acid and its Derivatives on AGEs Formation
| Compound | Concentration (mM) | % Inhibition of AGEs Formation |
| Cinnamic Acid | 1 | 63.36 ± 1.07 |
| o-HCA | 1 | 35.49 ± 1.73 |
| m-HCA | 1 | 11.96 ± 2.02 |
| p-HCA | 1 | 16.95 ± 1.95 |
| Data from a study on the effects of cinnamic acid and its derivatives on fluorescent AGEs formation in a BSA/fructose system. researchgate.net |
Protein Binding and Molecular Recognition Studies
Aromatic amino acids, which share structural motifs with this compound, are often recognized through hydrophobic interactions, π-π stacking, and ion-dipole interactions. mdpi.com The binding of small molecules to proteins can modulate their function and signaling pathways. For example, trans-cinnamic acid has been shown to induce fibroblast migration through the PKA and p38-MAPK signaling pathways, indicating an interaction with components of these pathways. nih.gov The study of how this compound might bind to and modulate the activity of specific proteins, such as enzymes or receptors involved in metabolic pathways, would be a critical step in understanding its mechanism of action.
Plant Growth Regulation
Effects on Root Architecture and Meristematic Tissue
Cinnamic acid and its derivatives are known to have allelopathic effects, influencing the growth and development of plants. researchgate.net Specifically, they have been shown to impact root growth and architecture. nih.gov
Exogenously applied trans-cinnamic acid has been found to inhibit root growth in soybean and maize seedlings. researchgate.netnih.gov This inhibition is associated with an increase in the activity of enzymes like IAA oxidase and cinnamate (B1238496) 4-hydroxylase, leading to changes in lignin (B12514952) content and cell wall stiffening. researchgate.net In maize, trans-cinnamic acid treatment led to alterations in root morphology, including changes in the vascular cylinder. nih.gov Studies on cis-cinnamic acid analogues have also demonstrated their potent inhibitory effects on lettuce root growth. nih.gov The structural features crucial for this phytotoxicity include the phenyl ring, the configuration of the alkene moiety, and the carboxylic acid group. nih.gov These findings suggest that this compound, as a derivative of cinnamic acid, could potentially exhibit plant growth regulatory properties, particularly affecting root development.
Influence on Cell Development
The influence of chemical compounds on cell development is a critical area of research, particularly in the quest for new therapeutic agents. For derivatives of cinnamic acid, this often involves evaluating their effects on cell proliferation, cell cycle progression, and the induction of apoptosis (programmed cell death).
Schiff bases derived from cinnamic acid and its analogs have demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines. This cytotoxicity is a key indicator of a compound's potential to interfere with cell development and growth. The formation of a Schiff base (an imine group, -C=N-) by reacting an amine with an aldehyde or ketone can significantly alter the biological properties of the parent molecules.
Several studies have synthesized and evaluated a range of Schiff base derivatives of cinnamaldehydes and other related structures for their antitumor properties. mdpi.com These compounds are often tested against a panel of human cancer cell lines to determine their efficacy in inhibiting cell growth. The results of these studies indicate that the antiproliferative activity can be potent and selective. For instance, some Schiff bases have been shown to induce cell cycle arrest, a mechanism that halts cell division, and trigger apoptosis in cancer cells without significantly affecting normal cells. mdpi.com
The structural features of these Schiff bases, such as the nature and position of substituents on the aromatic rings, play a crucial role in their biological activity. nih.gov For example, the presence of certain functional groups can enhance the compound's ability to interact with biological targets within the cell, leading to the observed effects on cell development.
Research into hybrid molecules incorporating the cinnamic acid structure has also yielded promising results. A study on hybrid molecules containing cinnamic acid and 2-quinolinone derivatives revealed that these compounds could induce G2/M phase arrest in the cell cycle and promote apoptosis. nih.gov This indicates a direct interference with the cellular machinery that governs cell division and survival.
While the specific mechanisms of action for this compound remain to be elucidated, the existing body of research on related Schiff base derivatives of cinnamic acid provides a strong rationale for its investigation as a potential modulator of cell development. The data from these related compounds suggest that the imine linkage and the substituents on the aromatic rings are key determinants of biological activity.
Table of Cytotoxic Activities of Related Cinnamic Acid Schiff Base Derivatives
Below is a summary of findings from studies on various Schiff base derivatives, illustrating their impact on different cell lines.
| Compound Type | Tested Cell Lines | Observed Effects | Reference |
|---|---|---|---|
| Cinnamic acid and 2-quinolinone hybrids | MCF-7 (breast cancer), HepG2 (liver cancer), HCT-116 (colon cancer) | Potent cytotoxic activity, with IC50 values in the micromolar range. Compound 5a induced G2/M phase arrest and apoptosis. | nih.gov |
| Schiff bases of 4-aminoantipyrine (B1666024) and cinnamaldehydes | Various human carcinoma cell lines | Dose-dependent inhibition of tumor cell growth. The most active compound showed IC50 values below 18 µM. | mdpi.com |
| Cinnamaldehyde (B126680) amino acid Schiff bases | Aspergillus niger, Penicillium citrinum | Showed significant antifungal activity, indicating an impact on fungal cell development. | royalsocietypublishing.org |
| Dithiocarbazate cinnamaldehyde Schiff base | Not specified | Exhibited biological activity comparable to the parent cinnamaldehyde. | royalsocietypublishing.org |
Advanced Materials Science Applications and Structural Correlations
Role in Polymer Chemistry and Advanced Material Precursor Synthesis
While specific polymers synthesized directly from p-(Anisylideneamino)cinnamic acid are not extensively documented in dedicated literature, the structural components of the molecule point to its significant potential as a monomer or precursor in the synthesis of advanced materials. Cinnamic acid and its derivatives are well-established building blocks for a variety of polymers with unique properties. mdpi.comnih.govnist.gov The presence of the acrylic acid functionality and the photoreactive double bond in the cinnamic acid portion of the molecule are of particular importance.
The carboxylic acid group allows for conventional polymerization reactions, such as polyesterification or polyamidation, enabling the incorporation of the cinnamoyl group into the main chain or as a pendant group on a polymer backbone. The true potential of this compound, however, lies in the photoreactivity of its carbon-carbon double bond. This feature makes it a candidate for the development of photosensitive and photo-crosslinkable polymers. Upon exposure to ultraviolet (UV) light, the cinnamate (B1238496) group can undergo dimerization, leading to the formation of a cyclobutane (B1203170) ring and resulting in the crosslinking of polymer chains. This process is fundamental to applications in photolithography, where it can be used to create negative photoresists, and in the development of photocurable coatings and adhesives.
Table 1: Potential Polymerization and Material Applications of this compound
| Application Area | Relevant Functional Group(s) | Potential Polymer Property |
| Photolithography | Cinnamoyl group (C=C double bond) | Photo-crosslinking |
| Photocurable Coatings | Cinnamoyl group (C=C double bond) | UV-induced curing |
| High-Performance Polymers | Carboxylic acid, Aromatic rings | Thermal stability, rigidity |
| Liquid Crystalline Polymers | Schiff base, Anisole (B1667542) group, rigid core | Mesophase formation |
| Shape-Memory Polymers | Cinnamoyl group (reversible crosslinking) | Photo-induced shape change |
Photoreactivity and Photodimerization Processes
The photoreactivity of cinnamic acid derivatives is a well-studied phenomenon, primarily revolving around the [2+2] cycloaddition reaction of the alkene double bonds upon irradiation with UV light. This process leads to the formation of a cyclobutane ring, effectively dimerizing the cinnamic acid molecules. The specific stereochemistry of the resulting cyclobutane dicarboxylic acids, known as truxillic and truxinic acids, is highly dependent on the spatial arrangement of the reactant molecules in the solid state.
Kinetics and Mechanisms of Dimerization (e.g., [2+2] Cycloaddition)
The photodimerization of cinnamic acids in the solid state is a topochemical reaction, meaning the reactivity and the structure of the product are determined by the crystal lattice of the reactant. The generally accepted mechanism for this transformation is a [2+2] cycloaddition, which can be initiated by direct absorption of UV light. The kinetics of this reaction in the solid state can be complex and are often described by models that account for the nucleation and growth of the product phase within the reactant crystal. Studies on α-trans-cinnamic acid have shown that the reaction can follow one-dimensional growth with a decreasing nucleation rate. wikipedia.org The rate of photodimerization is influenced by factors such as the wavelength of light, temperature, and the crystalline form of the acid. For instance, the photoreaction of β-cinnamic acid is slower compared to the α-polymorph, which is attributed to a greater degree of molecular reorientation required for dimerization and a larger distance between the reactive double bonds in the β-form. uni.lu
Influence of Crystal Packing on Photoreactivity (Schmidt's Rules)
The regiochemistry and stereochemistry of solid-state [2+2] photodimerizations of cinnamic acids are largely governed by Schmidt's topochemical postulates. These empirical rules correlate the crystal packing of the monomer with the structure of the photoproduct:
α-type packing: Molecules are packed in a head-to-tail arrangement with a center-to-center distance of the double bonds being less than 4.2 Å. This arrangement leads to the formation of α-truxillic acid (a centrosymmetric dimer).
β-type packing: Molecules are arranged in a head-to-head fashion with a center-to-center distance of the double bonds also below 4.2 Å. This packing results in the formation of β-truxinic acid (a dimer with a plane of symmetry).
γ-type packing: The distance between the reactive double bonds is greater than 4.2 Å, and as a result, these crystalline forms are generally considered photostable.
For this compound, the specific crystal packing would determine its photoreactivity and the resulting dimer structure. The study of the bromide salt of 4-amino-cinnamic acid, a precursor to the title compound, revealed that one of its polymorphs undergoes a [2+2] photodimerization, indicating that the cinnamic acid moiety is capable of such reactions when appropriately packed. researchgate.net
Polymorphism and Photoreaction Rates
Polymorphism, the ability of a compound to exist in more than one crystalline form, can have a profound impact on the photoreactivity of cinnamic acids. Different polymorphs of the same compound can exhibit different photoreaction rates or even be photoreactive in one form and photostable in another. This is a direct consequence of the different molecular packing in each polymorph, as dictated by Schmidt's rules.
For example, studies on p-aminobenzoic acid, a related compound, have identified multiple polymorphs (α, β, γ, δ), each with distinct crystal structures and stabilities. researchgate.netresearchgate.net It is highly probable that this compound also exhibits polymorphism. The rate of photodimerization in different potential polymorphs would be dependent on the precise alignment and proximity of the cinnamic acid double bonds in each crystal lattice. The transformation from a less reactive to a more reactive polymorph could also be induced by external stimuli such as mechanical stress or temperature changes. The β-polymorph of trans-cinnamic acid is metastable and transforms into the more stable α-polymorph, a process that is accelerated at higher temperatures. uni.lu
Liquid Crystalline Properties (if applicable) and Mesophase Behavior
The molecular structure of this compound, characterized by a rigid core composed of two phenyl rings linked by a Schiff base and an acrylic acid group, is conducive to the formation of liquid crystalline phases. Schiff bases are a well-known class of mesogenic (liquid crystal-forming) compounds. chemeo.com The linearity and rigidity of the molecule, coupled with the presence of polar groups, are key factors for the emergence of mesophases.
Cinnamic acid derivatives themselves are known to be mesogenic. For instance, 4-alkoxycinnamic acids exhibit nematic phases for shorter alkyl chains and both smectic and nematic phases for longer chains. The introduction of a Schiff base linkage often enhances the thermal stability and the temperature range of the mesophases.
It is highly likely that this compound exhibits thermotropic liquid crystalline behavior, transitioning into one or more mesophases upon heating before becoming an isotropic liquid. The specific types of mesophases would depend on the intermolecular interactions and the packing of the molecules.
Table 2: Predicted Mesophase Behavior of this compound
| Mesophase Type | Description | Likely Driving Factors |
| Nematic (N) | Molecules have long-range orientational order but no positional order. | Molecular rigidity and anisotropy. |
| Smectic A (SmA) | Molecules are arranged in layers with their long axes perpendicular to the layer planes. | Layering tendency due to intermolecular attractions. |
| Smectic C (SmC) | Similar to SmA, but the molecules are tilted with respect to the layer normal. | Dipolar interactions and molecular shape. |
The presence of the terminal carboxylic acid group could lead to the formation of hydrogen-bonded dimers, which would effectively elongate the molecule and likely favor the formation of smectic phases. The specific transition temperatures (crystal to mesophase and mesophase to isotropic liquid) would need to be determined experimentally through techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Optical Properties (e.g., UV Absorption for UV Filters, excluding specific commercial products)
The optical properties of this compound are dominated by its extended conjugated π-electron system, which spans the entire molecule from the anisole ring to the carboxylic acid group. This extensive conjugation is expected to result in strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum.
The UV-Vis spectrum of trans-cinnamic acid shows a strong absorption maximum (λmax) around 270 nm. The introduction of the anisylideneamino group at the para position of the cinnamic acid phenyl ring will significantly modify the electronic structure and, consequently, the absorption spectrum. The Schiff base linkage (-CH=N-) and the methoxy (B1213986) group (-OCH3) on the second phenyl ring both act as auxochromes, which typically cause a bathochromic (red) shift of the λmax to longer wavelengths and an increase in the molar absorptivity (ε).
Table 3: Comparison of UV Absorption Maxima (λmax) for Cinnamic Acid and Related Compounds
| Compound | λmax (nm) | Solvent/State |
| trans-Cinnamic acid | 270 | - |
| cis-Cinnamic acid | 262 | - |
| This compound | Estimated 300-350 | - |
The exact position and intensity of the absorption bands would be influenced by the solvent polarity and pH, as these can affect the electronic distribution within the molecule and the protonation state of the carboxylic acid and imine groups.
Coordination Chemistry of P Anisylideneamino Cinnamic Acid and Its Derivatives
Synthesis of Metal Complexes with p-(Anisylideneamino)cinnamic Acid Ligands and Their Analogs
The synthesis of metal complexes with Schiff base ligands derived from p-anisidine (B42471) and cinnamic acid derivatives is typically achieved through the direct reaction of the pre-synthesized ligand with a metal salt in an appropriate solvent, often an alcohol. The resulting complexes can be isolated as stable, often colored, crystalline or polycrystalline solids.
Ligand Design: O,N-Donor and O,S-Bidentate Systems
Schiff bases derived from aromatic aldehydes and amines offer a rich platform for ligand design, primarily featuring O,N-donor atoms. In the case of the Schiff base from p-anisidine and cinnamaldehyde (B126680), the primary coordination sites are the azomethine nitrogen and, depending on the specific metal and reaction conditions, potentially the oxygen of the methoxy (B1213986) group or the delocalized π-system of the cinnamyl fragment. The carboxylate group of this compound itself would provide a strong O-donor site, leading to O,N-bidentate chelation.
While O,N-donor systems are predominant for this class of ligands, the principles of ligand design can be extended to include other donor atoms. By modifying the aldehyde or amine precursors, O,S-bidentate systems can be conceptualized. For instance, replacing the anisaldehyde moiety with a thiophene-2-carboxaldehyde would introduce a soft sulfur donor atom, creating a Schiff base with a potentially different coordination behavior and affinity for specific metal ions. These O,S-bidentate ligands are of interest due to their ability to form stable complexes with soft metal ions and have shown promising biological activities.
Exploration of Metal Centers (e.g., Ag, Cu, Ni, Pd, Pt)
The coordination chemistry of Schiff bases from p-anisidine and cinnamaldehyde has been explored with several transition metals, most notably copper(II), nickel(II), and zinc(II). These first-row transition metals readily form stable complexes with O,N-donor ligands.
The synthesis of Cu(II), Ni(II), and Zn(II) complexes with the Schiff base derived from p-anisidine and cinnamaldehyde has been reported to proceed by refluxing the ligand with the corresponding metal(II) salts in an ethanolic medium. The resulting complexes are colored and stable at room temperature.
While specific studies on Ag(I) complexes with the p-anisidine-cinnamaldehyde Schiff base are scarce, Ag(I) is known to form complexes with Schiff bases, often exhibiting linear or trigonal planar geometries. The interaction is typically through the nitrogen donor atom of the imine group.
Palladium(II) and Platinum(II) complexes of Schiff bases are of significant interest due to their potential applications in catalysis and medicine. These d8 metal ions typically form square planar complexes. Although direct synthesis with the this compound ligand is not widely reported, studies on similar Schiff bases suggest that Pd(II) and Pt(II) would coordinate through the nitrogen and a deprotonated oxygen atom, forming stable four-coordinate complexes. For instance, Pd(II) and Pt(II) complexes of Schiff bases derived from 2-carbonylpyridine have been synthesized and characterized, demonstrating the feasibility of coordinating these metals with imine-containing ligands.
Characterization of Metal-Ligand Coordination Bonds and Geometries
The coordination of the metal to the Schiff base ligand is confirmed through various spectroscopic and analytical techniques.
Infrared (IR) spectroscopy is a key tool for identifying the coordination sites. A significant shift in the ν(C=N) (azomethine) stretching frequency in the IR spectrum of the complex compared to the free ligand is indicative of the nitrogen atom's involvement in coordination. For the Cu(II), Ni(II), and Zn(II) complexes of the cinnamaldehyde-p-anisidine Schiff base, this band shifts to a lower frequency, confirming coordination through the azomethine nitrogen. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.
¹H NMR spectroscopy can also provide evidence of complexation. The chemical shift of the proton in the -CH=N- group is expected to change upon coordination of the nitrogen atom to the metal center.
Electronic spectroscopy (UV-Vis) reveals changes in the electronic transitions of the ligand upon complexation. The spectra of the complexes typically show shifts in the ligand-centered π→π* and n→π* transitions, as well as the appearance of new bands corresponding to d-d transitions (for d-block metals) and ligand-to-metal charge transfer (LMCT) bands.
X-ray crystallography , when available for analogous compounds, provides definitive information about the coordination geometry. For instance, related Ni(II) Schiff base complexes have been shown to adopt square planar geometries, while some Cu(II) and Zn(II) complexes can exhibit tetrahedral or octahedral geometries depending on the coordination of solvent molecules or counter-ions.
Below is a table summarizing the characterization data for metal complexes of a Schiff base derived from p-anisidine and cinnamaldehyde.
| Complex | Color | Key IR Bands (cm⁻¹) ν(C=N) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Proposed Geometry |
| [Cu(L)₂]Cl₂ | Green | ~1610 | Electrolytic | Tetrahedral |
| [Ni(L)₂]Cl₂ | Brown | ~1615 | Electrolytic | Tetrahedral |
| [Zn(L)₂]Cl₂ | Yellowish | ~1618 | Electrolytic | Tetrahedral |
| (L = Schiff base from p-anisidine and cinnamaldehyde) |
Influence of Metal Coordination on Molecular Orientation and Reactivity
The coordination of a metal ion to a Schiff base ligand significantly influences the ligand's molecular orientation and reactivity. The chelation of the metal ion generally leads to a more rigid and planar structure of the ligand. This increased planarity can enhance the conjugation of the π-electron system, which in turn affects the electronic properties and reactivity of the molecule.
The metal ion acts as a Lewis acid, withdrawing electron density from the ligand. This can make the imine bond more susceptible to nucleophilic attack or, conversely, stabilize the ligand against hydrolysis under certain conditions. The geometry of the resulting complex also plays a crucial role. For instance, a square planar geometry can facilitate π-π stacking interactions between adjacent complexes, leading to the formation of supramolecular assemblies. These assemblies can exhibit different properties compared to the discrete mononuclear complexes.
Biological Relevance of Metal Complexes (e.g., Enhanced Biological Activity, Altered Mechanisms)
Schiff bases and their metal complexes are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.net The biological activity of the Schiff base is often enhanced upon complexation with a metal ion.
The increased biological activity of the metal complexes can be explained by chelation theory . Chelation reduces the polarity of the metal ion, which increases the lipophilicity of the complex. This enhanced lipophilicity allows the complex to more easily penetrate the lipid layers of cell membranes, thereby increasing its uptake and bioavailability.
For example, the Cu(II), Ni(II), and Zn(II) complexes of the Schiff base derived from p-anisidine and cinnamaldehyde have been shown to exhibit greater antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to the free ligand. medicopublication.com The order of activity was found to be Ni > Zn > Cu. medicopublication.com This suggests that the metal ion itself plays a crucial role in the biological activity of the complex.
Metal coordination can also alter the mechanism of action. The complex may bind to biological macromolecules like DNA or proteins with higher affinity than the free ligand. The coordinated metal ion can also participate in redox reactions that generate reactive oxygen species (ROS), leading to cellular damage and cell death. The specific geometry of the complex can also influence its ability to intercalate into DNA or bind to the active sites of enzymes.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents on Biological Activities (e.g., Antioxidant, Antimicrobial, Enzyme Inhibition)
The biological profile of Schiff bases derived from cinnamic acid is significantly modulated by the nature and position of substituents on their aromatic rings. nih.gov The presence of the imine group is crucial, as it is often associated with a wide range of pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. ijcce.ac.irresearchgate.net
Antioxidant Activity:
The antioxidant potential of phenolic and aniline (B41778) compounds is closely tied to the presence and arrangement of electron-donating groups. nih.gov For cinnamic acid derivatives, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring is a key determinant of their bioactivity. nih.gov The methoxy group in the para-position of the benzylidene fragment of p-(Anisylideneamino)cinnamic acid is particularly noteworthy. Studies on related methoxylated cinnamic acid derivatives have shown that this substitution can enhance antioxidant activity. nih.govamericanchemicalsuppliers.com The electron-donating nature of the methoxy group can stabilize the phenoxyl radical that may form during radical scavenging processes. americanchemicalsuppliers.com
The antioxidant activity of Schiff bases is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The efficiency of this activity is influenced by the ability of the compound to donate a hydrogen atom or an electron to neutralize the radical. nih.gov While specific DPPH scavenging data for this compound is not extensively documented, studies on analogous Schiff bases provide valuable insights. For instance, Schiff bases synthesized from various aldehydes and amines have demonstrated significant antioxidant effects, which are often superior to the parent compounds. tjnpr.orgresearchgate.net
Antimicrobial Activity:
Schiff bases are a well-established class of antimicrobial agents. nih.gov The imine linkage is believed to play a critical role in their mechanism of action, possibly by interfering with microbial cell wall synthesis or by forming hydrogen bonds with active sites of cellular constituents, thereby disrupting normal cell processes. ijcce.ac.ir The biological activity of these compounds is influenced by factors such as steric effects, electronic effects, and lipophilicity, which can be fine-tuned through substituent modifications. researchgate.net
Enzyme Inhibition:
The ability of a molecule to inhibit specific enzymes is a cornerstone of drug design. Schiff bases have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases. ijcce.ac.irnih.govresearchgate.net The inhibitory potential is often linked to the ability of the Schiff base to bind to the active site of the enzyme, a process governed by its three-dimensional structure and electronic properties.
For instance, Schiff base-metal complexes have shown potent inhibitory activities against AChE and BChE. ijcce.ac.irijcce.ac.ir While specific enzyme inhibition data for this compound is limited, studies on related amino acid Schiff bases have demonstrated significant inhibitory potential. ijcce.ac.irnih.gov The presence of the carboxylic acid group and the aromatic rings in this compound suggests that it could potentially interact with the active sites of various enzymes. The methoxy group could also play a role in directing the binding orientation within the enzyme's active site.
Table 1: Representative Biological Activities of Related Cinnamic Acid Schiff Base Derivatives
| Compound Type | Biological Activity | Key Structural Features Influencing Activity | Reference |
| Cinnamaldehyde-amino acid Schiff bases | Antimicrobial (antibacterial and antifungal) | -p-Cl on cinnamaldehyde (B126680) ring enhances activity. Number of carboxylic acid groups on the amino acid moiety contributes to activity. | nih.gov |
| Schiff bases of o-vanillin | Antioxidant (DPPH scavenging), Antibacterial | Presence of hydroxyl and methoxy groups on the aldehyde ring. Nature of the amine substituent. | tjnpr.org |
| Amino acid Schiff base-Zn(II) complexes | Enzyme Inhibition (AChE and BChE) | Coordination with a metal ion (Zn(II)). Nature of the amino acid. | ijcce.ac.ir |
| Schiff bases of 3,4-dimethoxybenzenamine | Antioxidant (DPPH and superoxide (B77818) scavenging) | Number and position of methoxy and hydroxyl groups on the aromatic rings. | mdpi.com |
This table presents representative data for classes of compounds structurally related to this compound to illustrate general structure-activity principles, due to the limited availability of specific data for the target compound.
Correlation of Molecular Structure with Photoreactivity and Crystallization Behavior
The solid-state properties of cinnamic acid and its derivatives, particularly their photoreactivity and crystallization behavior, are subjects of intense study in the field of crystal engineering. The presence of the α,β-unsaturated carbonyl system in the cinnamic acid backbone makes these molecules susceptible to [2+2] cycloaddition reactions upon irradiation with UV light, leading to the formation of cyclobutane (B1203170) derivatives (truxillic and truxinic acids). bilkent.edu.triupac.org
The outcome of these solid-state reactions is highly dependent on the packing of the molecules in the crystal lattice, as described by Schmidt's topochemical principles. bilkent.edu.tr For a [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and within a specific distance (typically less than 4.2 Å). bilkent.edu.tr The crystal structure, in turn, is dictated by the intermolecular interactions, such as hydrogen bonding and π-π stacking, which are influenced by the molecular structure.
For this compound, the key structural elements influencing its crystal packing and subsequent photoreactivity are:
The Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor, often leading to the formation of hydrogen-bonded dimers or chains, which can pre-organize the molecules into a photoreactive arrangement.
The Methoxy Substituent: The methoxy group can influence the crystal packing through weak hydrogen bonds (C-H···O) and by altering the electronic properties of the phenyl ring, which can affect π-π stacking interactions.
The specific polymorph that crystallizes will determine the geometric arrangement of the molecules and thus their photoreactivity. rsc.org Different polymorphs of the same compound can exhibit dramatically different photochemical behaviors, with some being highly reactive and others being photostable. rsc.org The substitution on the aromatic ring of cinnamic acid derivatives has been shown to affect the kinetics of photodimerization. nyu.edu While detailed crystallographic and photoreactivity studies specifically for this compound are not widely reported, the principles of crystal engineering suggest that its solid-state behavior would be a sensitive function of its molecular structure and the crystallization conditions.
Table 2: Structure-Property Correlation in Cinnamic Acid Derivatives
| Property | Key Structural Determinants | Consequence | Reference |
| Photodimerization | Crystal packing (distance and orientation of C=C bonds) | Formation of specific cyclobutane isomers (e.g., α-truxillic, β-truxinic) or photostability. | bilkent.edu.triupac.org |
| Crystallization Behavior / Polymorphism | Intermolecular interactions (hydrogen bonding, π-π stacking, van der Waals forces) | Formation of different crystal forms (polymorphs) with distinct physical properties and photoreactivity. | rsc.orgresearchgate.net |
| Photodimerization Kinetics | Substituents on the aromatic ring, molecular reorientation upon reaction | Rate of the solid-state photochemical reaction. | nyu.edu |
This table outlines general principles for cinnamic acid derivatives that are applicable to understanding the potential behavior of this compound.
Rational Design Principles for Modifying Specific Properties
The understanding of SAR and SPR provides a foundation for the rational design of new molecules based on the this compound scaffold with tailored properties. The goal of rational design is to make targeted structural modifications to enhance a desired activity or property while potentially reducing undesired effects.
For Enhanced Biological Activity:
Modulation of Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for the bioavailability and cellular uptake of a compound. The lipophilicity of this compound can be fine-tuned by introducing different substituents on the aromatic rings. For example, adding alkyl groups would increase lipophilicity, while adding more polar groups like hydroxyls or amines would decrease it. This can be a key strategy to optimize antimicrobial activity. researchgate.net
Introduction of Additional Pharmacophores: The biological activity can be enhanced by incorporating other known pharmacophores into the molecule. For example, introducing additional hydroxyl groups, particularly in positions that favor radical scavenging (e.g., ortho and para to each other), could boost antioxidant activity. nih.gov Similarly, incorporating moieties known to interact with specific enzyme active sites could lead to more potent and selective enzyme inhibitors.
Metal Complexation: The formation of metal complexes with the Schiff base can significantly enhance biological activity. ijcce.ac.ir The choice of the metal ion and the coordination geometry can be varied to optimize properties like antimicrobial or anticancer activity.
For Tailored Photoreactivity and Material Properties:
Crystal Engineering: By systematically varying substituents, it is possible to control the intermolecular interactions and, consequently, the crystal packing. This "crystal engineering" approach can be used to design molecules that crystallize in a photoreactive arrangement, allowing for the synthesis of specific cyclobutane products with desired stereochemistry. bilkent.edu.tr
Polymer Integration: The cinnamic acid moiety is a well-known photosensitive group that can be incorporated into polymers. nih.gov Upon irradiation, the crosslinking of polymer chains via [2+2] cycloaddition of the cinnamate (B1238496) groups can be used to create photoresists and other light-responsive materials. Derivatives of this compound could be designed as monomers for the synthesis of polymers with specific optical or electronic properties conferred by the Schiff base unit.
The rational design of new compounds based on the this compound structure is a promising avenue for the development of novel therapeutic agents and functional materials. Quantitative structure-activity relationship (QSAR) studies on related cinnamaldehyde Schiff bases have demonstrated the feasibility of using computational models to predict the bioactivity of new designs, providing a powerful tool to guide synthetic efforts. nih.gov
Biosynthesis and Biocatalytic Production of Cinnamic Acid Derivatives
Role in Plant Metabolomic Pathways (Shikimate and Phenylpropanoid Pathways)
Cinnamic acid and its derivatives are central intermediates in plant metabolism, originating from the shikimate and phenylpropanoid pathways. jocpr.comwikipedia.org These pathways are responsible for the synthesis of a vast array of aromatic compounds crucial for plant growth, development, and defense. frontiersin.org
The shikimate pathway is the primary route for the biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan in plants and microorganisms. hebmu.edu.cnnih.gov This pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and D-erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) cycle) and proceeds through several intermediates, with shikimic acid being a key molecule. hebmu.edu.cn The end product of this pathway, L-phenylalanine, serves as the direct precursor for cinnamic acid. wikipedia.orgfrontiersin.org
The phenylpropanoid pathway commences with the deamination of L-phenylalanine, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). wikipedia.orgfrontiersin.org This step is the gateway to a multitude of secondary metabolites, including flavonoids, lignins, coumarins, and stilbenes. wikipedia.orgfrontiersin.org Cinnamic acid is the first committed intermediate in this pathway. jocpr.com It can then undergo a series of hydroxylation, methylation, and ligation reactions to produce a diverse family of cinnamic acid derivatives. For instance, hydroxylation of cinnamic acid at the C4 position by cinnamate-4-hydroxylase (C4H) yields p-coumaric acid, another key branch-point metabolite. researchgate.net These derivatives are not only vital for the plant's structural integrity (lignin) and pigmentation (flavonoids) but also play significant roles in defense against pathogens and UV radiation. frontiersin.orgnumberanalytics.com In maize, for example, exogenous application of trans-cinnamic acid can trigger stress-coping mechanisms, leading to the synthesis of protective compounds like lignin (B12514952). nih.gov
The regulation of these pathways is complex, involving feedback inhibition and transcriptional control of the key enzymes in response to various developmental and environmental cues such as light, tissue wounding, and pathogenic attack. wikipedia.orgfrontiersin.org
Enzymatic Synthesis and Biocatalysis
The enzymatic production of cinnamic acid and its derivatives offers an environmentally friendly alternative to chemical synthesis. jocpr.com Biocatalysis, utilizing either isolated enzymes or whole-cell systems, has been extensively explored for this purpose.
Phenylalanine Ammonia-Lyase (PAL) in Production
Phenylalanine Ammonia-Lyase (PAL) is the cornerstone enzyme for the biocatalytic production of trans-cinnamic acid. wikipedia.org It catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia (B1221849). wikipedia.orgresearchgate.net This enzyme is widespread in plants, fungi, and some bacteria. wikipedia.org The reaction is reversible, and under high ammonia concentrations, PAL can also catalyze the synthesis of L-phenylalanine from trans-cinnamic acid, a process explored for the production of this amino acid for applications like the synthesis of the sweetener aspartame. wikipedia.orgfrontiersin.org
One of the major challenges in using PAL for cinnamic acid production is the feedback inhibition exerted by its product, cinnamic acid, which limits the reaction rate. nih.gov To overcome this, enzyme engineering strategies, including random and site-directed mutagenesis, have been employed to develop PAL variants with increased tolerance to cinnamic acid. nih.gov For instance, a T102E mutation in one PAL variant showed a significant reduction in its affinity for cinnamic acid, thereby enhancing its operational stability. nih.gov Immobilization of PAL on supports like carbon nanotubes has also been shown to improve its robustness and reusability. nih.gov
Engineered Microbial Systems (e.g., E. coli) for Production
Engineered microbial systems, particularly Escherichia coli, have emerged as promising platforms for the production of cinnamic acid and its derivatives. nih.gov E. coli is a well-characterized host that can be genetically modified to harbor the necessary biosynthetic pathways. nih.gov Since E. coli does not naturally produce cinnamic acid, this requires the introduction of heterologous genes, primarily the gene encoding for PAL. researchgate.net
Metabolic engineering strategies are employed to enhance production titers by:
Overexpressing PAL: Introducing a potent PAL gene, such as from Streptomyces maritimus, into the microbial host. researchgate.netnih.gov
Increasing Precursor Supply: Engineering the host's central metabolism to channel more carbon flux towards the shikimate pathway, thereby increasing the intracellular pool of the L-phenylalanine precursor. nih.gov
Pathway Optimization: Fine-tuning the expression of pathway enzymes and eliminating competing metabolic routes to maximize product yield. nih.gov
Using these strategies, researchers have successfully produced cinnamic acid in various engineered microorganisms. For example, an engineered Streptomyces lividans strain expressing a PAL gene produced up to 450 mg/L of cinnamic acid when glycerol (B35011) was used as the carbon source. nih.gov In E. coli, metabolic engineering has not only enabled the production of cinnamic acid but also its conversion to downstream products like cinnamaldehyde (B126680), with titers reaching up to 3.8 g/L in fed-batch cultivations with in situ product recovery. nih.gov Such systems have also been developed for the production of other derivatives like p-hydroxycinnamic acid from sugar mixtures. thepharmajournal.com
The table below summarizes the production of cinnamic acid in different engineered microbial systems.
| Microorganism | Engineering Strategy | Substrate | Product Titer | Reference |
| Streptomyces lividans | Expression of S. maritimus PAL | Glycerol | 450 mg/L | nih.gov |
| Streptomyces lividans | Expression of S. maritimus PAL | Raw Starch | 460 mg/L | nih.gov |
| Escherichia coli | Introduction of PAL, 4CL, and CCR genes; pathway engineering | Glucose | 75 mg/L (Cinnamaldehyde) | nih.gov |
| Escherichia coli | Systematic metabolic engineering; ISPR | Glucose | 3.8 g/L (Cinnamaldehyde) | nih.gov |
| Escherichia coli | Engineered for p-hydroxycinnamic acid production | Sugar Mixtures | Not specified | thepharmajournal.com |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of p-(Anisylideneamino)cinnamic acid traditionally relies on established condensation reactions. However, future research should focus on optimizing the synthesis of its precursors, particularly the cinnamic acid backbone, using innovative and sustainable methods. The development of greener synthetic protocols is crucial for reducing environmental impact and improving efficiency.
Recent advancements in organic synthesis offer several promising avenues. nih.gov For instance, photocatalysis, which utilizes light as a renewable energy source, has been successfully applied to the amidation of cinnamic acid, presenting a sustainable alternative to conventional methods. nih.gov Another approach involves the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids using reagents like boron tribromide, which streamlines the process by avoiding intermediate steps. nih.govresearchgate.net The use of non-toxic and low-cost reagents and solvents, such as deep eutectic solvents based on choline (B1196258) chloride/urea (B33335), is another key area for exploration. nih.gov
Future synthetic research could focus on the strategies outlined in the table below, aiming to produce this compound and its analogues with higher yields, lower environmental impact, and greater structural diversity.
| Synthetic Strategy | Description | Potential Advantages |
| Photoredox Catalysis | Utilizes visible light to mediate the synthesis of cinnamic acid precursors. nih.gov | Sustainable (uses light as a renewable resource), high efficiency. |
| One-Pot Direct Synthesis | Employs reagents like boron tribromide to synthesize cinnamic acids directly from aldehydes and carboxylic acids. nih.gov | Reduces the number of synthetic steps, improves atom economy. |
| Green Solvents & Reagents | Involves the use of environmentally benign solvents (e.g., deep eutectic solvents) and non-toxic reagents (e.g., triazine-based). nih.gov | Low toxicity, reduced cost, easier workup, and purification. |
| Palladium-Catalyzed Olefination | A site-selective C-H olefination reaction to create non-benzenoid cinnamate (B1238496) analogues. rsc.org | Allows for the creation of novel structures with unique properties. |
| Mechanochemistry | Uses mechanical force (e.g., in a continuous flow system) to drive reactions. nih.gov | Can increase reaction capacity and yield, often solvent-free. |
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level
Cinnamic acid and its derivatives are known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties. nih.govbeilstein-journals.orgnih.gov The anti-inflammatory effects, for example, have been linked to the blockade of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov For this compound, the specific molecular targets and mechanisms of action are yet to be fully elucidated.
Future investigations should aim to move beyond preliminary activity screening to a detailed molecular-level understanding. This involves identifying the specific enzymes, receptors, or signaling pathways with which the compound interacts. For instance, studies on similar molecules have shown direct binding to components of the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net
Key future research questions include:
What are the primary intracellular binding partners of this compound?
How does its binding modulate the function of target proteins?
What is the precise mode of interaction (e.g., hydrogen bonding, π-π stacking) at the active site? researchgate.netresearchgate.net
To answer these questions, a combination of biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) will be indispensable for confirming direct binding and quantifying interaction thermodynamics.
Exploration of New Material Applications Beyond Current Scope
The structural features of this compound—specifically the photoreactive cinnamoyl group and the conjugated π-system—make it a highly attractive building block for advanced materials. nih.govrsc.org Cinnamic acid-based polymers are already utilized in fields like photolithography, non-linear optics, and drug delivery systems. nih.govrsc.org
The introduction of the anisylideneamino group could impart novel properties, such as enhanced liquid crystallinity, unique photophysical behavior, or specific sensing capabilities. Future research should explore the incorporation of this compound as a monomer or functional pendant group in various polymer architectures.
| Potential Material Application | Relevant Properties of the Compound | Research Focus |
| Photoresponsive Polymers | The cinnamoyl group can undergo [2+2] cycloaddition upon UV irradiation. nih.gov | Development of photocrosslinkable or photoswitchable materials for data storage, smart coatings, or shape-memory polymers. rsc.org |
| Non-Linear Optical (NLO) Materials | The extended π-conjugated system can lead to significant NLO properties. nih.gov | Synthesis of polymers or co-crystals with high second- or third-order optical non-linearity for applications in photonics and telecommunications. |
| Organic-Inorganic Hybrids | The carboxylic acid can coordinate with metal ions or anchor to inorganic frameworks like layered double hydroxides (LDHs). researchgate.net | Creation of hybrid materials for controlled release applications, catalysis, or as novel sensors. researchgate.net |
| Liquid Crystals | The rigid, elongated molecular structure is conducive to forming liquid crystalline phases. | Investigation of the mesomorphic properties of the compound and its derivatives for use in display technologies or as self-organizing materials. |
| Semiconducting Polymers | The conjugated structure suggests potential for charge transport. | Incorporation into polymer backbones to explore applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). |
Advanced Computational Studies for Predictive Modeling and Drug Design (excluding clinical drug development)
Computational chemistry offers powerful tools for accelerating the discovery and optimization of bioactive molecules and functional materials, bypassing costly and time-consuming trial-and-error experiments. For this compound, in silico methods can provide profound insights into its properties and interactions at a molecular level. While some studies on related compounds have used molecular docking and ADME predictions, more advanced computational approaches remain a significant avenue for future exploration. researchgate.netmdpi.com
Future computational research should focus on:
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to a biological target, assessing the stability of the complex and revealing key conformational changes.
Quantum Mechanics (QM) Calculations: To accurately predict electronic properties, reaction mechanisms, and spectroscopic characteristics, which is crucial for designing materials with specific optical or electronic functions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate structural features of this compound analogues with their biological activity, guiding the design of more potent and selective preclinical candidates.
These computational studies can create a feedback loop with experimental work, where predictions guide synthetic efforts, and experimental results are used to refine the computational models.
Integration of Multi-Omics Data for Comprehensive Biological Context
To fully understand the biological impact of this compound, research must move beyond single-target or single-pathway analyses. Multi-omics approaches, which integrate data from different biological layers such as genomics, transcriptomics, proteomics, and metabolomics, provide a holistic, system-wide view of cellular responses. nih.govnih.gov This integrative approach can uncover the full spectrum of a compound's effects, identify novel mechanisms of action, and reveal potential off-target interactions. researchgate.netresearchgate.net
A future multi-omics study on this compound could involve:
Cellular Perturbation: Treating a relevant cell line (e.g., an inflammatory cell model or a cancer cell line) with the compound.
Data Acquisition: Performing transcriptomic analysis (RNA-seq) to measure changes in gene expression, proteomic analysis (mass spectrometry) to quantify protein abundance, and metabolomic analysis (NMR or mass spectrometry) to profile metabolic shifts.
Integrative Analysis: Using bioinformatics tools to integrate these datasets, reconstruct affected signaling and metabolic pathways, and build a comprehensive model of the compound's cellular impact. nih.govyoutube.com
This approach could, for example, reveal that the compound not only suppresses inflammatory cytokine expression (transcriptomics/proteomics) but also simultaneously alters specific lipid metabolism pathways (metabolomics), providing a much richer understanding of its biological function and guiding the development of future therapeutic hypotheses.
Q & A
Q. How should researchers address toxicity concerns in preclinical studies?
- Methodological Answer : Conduct acute toxicity assays (e.g., LD50 in rodents) and subchronic studies (28-day exposure) . In silico tools (e.g., ProTox-II) predict organ-specific toxicity, guiding dose selection . Report findings in alignment with ARRIVE guidelines for animal research .
Future Directions
Q. What emerging applications justify further investigation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
